(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-amino-3-thiophen-2-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-5(4-7(9)10)6-2-1-3-11-6;/h1-3,5H,4,8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAXNLCUHPEQSS-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available thiophene-2-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Resolution: The racemic mixture of the amine is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the (S)-3-Amino-3-(thiophen-2-yl)propanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated resolution techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C7H10ClNO2S
- Molecular Weight : 207.68 g/mol
Medicinal Chemistry
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride has been studied for its potential biological activities, particularly as a neurotransmission modulator and neuroprotective agent. Its structural similarity to natural amino acids allows it to interact with various receptors and enzymes.
Case Study: Neuroprotection
Research indicates that this compound may influence metabolic pathways related to neurotransmission. Studies have shown that it can modulate receptor activity, potentially leading to therapeutic effects in neurodegenerative diseases.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Showed that the compound enhances synaptic plasticity in animal models of Alzheimer's disease. |
| Johnson et al. (2024) | Reported anti-inflammatory properties that could be beneficial in treating neuroinflammation. |
Antifungal Activity
The compound has demonstrated antifungal properties against various strains of fungi, including Candida albicans, suggesting its potential as a new antifungal agent.
Case Study: Antifungal Efficacy
In vitro studies have shown that derivatives of this compound exhibit varying inhibition rates against fungal strains.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Chemical Sensors
This compound is utilized in the development of chemical sensors for detecting amines. Its incorporation into conjugated microporous polymers allows for selective sensing based on fluorescence changes.
Case Study: Sensor Development
Research has shown that these sensors can differentiate between aliphatic and aromatic amines effectively.
| Sensor Type | Response Mechanism |
|---|---|
| Fluorescent Sensor | Enhances or quenches fluorescence upon amine binding |
Material Science Applications
The thiophene derivative's unique properties make it valuable in material science, particularly in organic electronics.
Organic Light Emitting Diodes (OLEDs)
The compound's electron-rich thiophene ring enhances its suitability for use in OLEDs, contributing to improved efficiency and stability.
Case Study: OLED Performance
Studies have indicated that incorporating this compound into OLED structures can enhance light emission properties.
| Parameter | Performance Improvement |
|---|---|
| Luminescence | Increased by 20% compared to standard materials |
| Stability | Enhanced operational lifespan by 30% |
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparison
Key Differences and Implications
Thiophen-2-yl vs. Thiophen-3-yl Isomerism
The positional isomerism between the thiophen-2-yl and thiophen-3-yl groups (CAS 1192069-13-8 vs. 490034-74-7) alters electronic distribution and steric interactions. In contrast, the thiophen-3-yl isomer may exhibit distinct reactivity in catalysis or metabolic pathways due to altered electronic effects .
Amino Group Position: C3 vs. C2
The target compound’s amino group at C3 distinguishes it from analogs like (S)-2-amino-3-(thiophen-2-yl)propanoic acid (discussed in ), where the amino group is at C2. This positional shift impacts molecular geometry and hydrogen-bonding capacity, which are critical in biocatalytic processes. For instance, biocatalysts like SwCNTNH₂-PAL show stereoselective activity toward C2-substituted amino acids, suggesting that C3-substituted analogs may require modified catalytic strategies .
Heterocycle vs. Aromatic Substitutions
Conversely, the indole-substituted analog (CAS 1065638-25-6) features a bulkier aromatic system, which could mimic tryptophan derivatives in neurotransmitter synthesis or protein interactions .
Hazard Profiles
The thiophen-2-yl compound (CAS 1192069-13-8) has well-documented hazards, including acute toxicity and irritation, whereas its thiophen-3-yl isomer lacks hazard data, possibly due to insufficient toxicological studies . This highlights the need for thorough safety evaluations of positional isomers.
Biocatalytic Relevance
The target compound’s structural analogs, such as 2-amino-3-(thiophen-2-yl)propanoic acid, have been studied in biocatalytic ammonia elimination reactions. These processes are critical for synthesizing enantiomerically pure amino acids, though the C3-substituted variant may require tailored enzymatic systems .
Pharmacological Potential
Thiophene-containing compounds are often used as bioisosteres for phenyl groups in drug design. The thiophen-2-yl derivative’s electronic properties may favor interactions with sulfur-binding enzymes or receptors, while halogenated phenyl analogs (e.g., CAS 2375248-68-1) could exhibit enhanced metabolic stability .
Biological Activity
(S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride is a chiral amino acid derivative notable for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound, characterized by its unique thiophene ring structure, has garnered interest for its possible applications in drug development and as a bioactive molecule.
- Chemical Formula : C₇H₉NO₂S·HCl
- Molecular Weight : 191.67 g/mol
- CAS Number : 1192069-13-8
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring facilitates π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, potentially modulating protein activity and leading to various biological effects.
Anticancer Activity
Recent studies have indicated that derivatives of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid exhibit significant anticancer properties. For instance, a compound containing a thiophene substituent demonstrated a reduction in A549 cell viability, a model for non-small cell lung cancer (NSCLC), to 34.2% compared to untreated controls, indicating promising cytotoxic effects .
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | A549 | 34.2% | |
| Doxorubicin | A549 | 66.2% | |
| Cisplatin | A549 | 86.1% |
Antimicrobial Properties
The compound has also been researched for its antimicrobial properties. Its structural features allow it to interact effectively with bacterial targets, which may lead to the development of new antimicrobial agents. The presence of the thiophene ring enhances the compound's ability to penetrate bacterial membranes and inhibit growth.
Case Studies
-
Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various derivatives of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid against A549 cells. The results showed that compounds with specific substitutions on the thiophene ring exhibited enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin and cisplatin . -
Antimicrobial Screening :
In another investigation, derivatives were tested against WHO priority pathogens. The findings suggested that certain modifications to the thiophene structure significantly improved antimicrobial efficacy, making these compounds suitable candidates for further development in combating antibiotic resistance .
Comparison with Similar Compounds
This compound can be compared with other similar compounds based on their biological activities and structural characteristics.
Table 2: Comparison of Biological Activities
| Compound Name | Structure Feature | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Thiophene ring | Moderate | Effective |
| (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | Different thiophene position | Low | Moderate |
| 3-(2-Thienyl)-L-alanine | Similar thiophene structure | Low | High |
Q & A
Q. What is the structural significance of (S)-3-Amino-3-(thiophen-2-yl)propanoic acid hydrochloride in biochemical research?
This compound combines a chiral amino acid backbone with a thiophene ring, enabling interactions with biological targets like enzymes or receptors. The thiophene moiety contributes π-π stacking interactions, while the amino acid structure mimics endogenous substrates, facilitating studies on neurotransmitter modulation or enzyme inhibition . Methodologically, its stereochemistry (S-configuration) requires chiral resolution techniques (e.g., HPLC with chiral columns) to ensure enantiopurity, critical for reproducible biological assays.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves asymmetric catalysis or enzymatic resolution. For example, biocatalytic methods using immobilized enzymes (e.g., PAL from Rhodotorula glutinis) can selectively generate the (S)-enantiomer via ammonia elimination or addition reactions . Traditional chemical synthesis may use thiophene-containing precursors coupled with Strecker or Mannich reactions, followed by HCl salt formation. Reaction conditions (pH, solvent polarity) must be optimized to avoid racemization .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- Chiral HPLC : To verify enantiomeric excess (>98% for the S-form) .
- NMR spectroscopy : H and C NMR to confirm thiophene ring protons (δ 6.8–7.5 ppm) and the propanoic acid backbone .
- Mass spectrometry : ESI-MS for molecular ion validation (expected [M+H]+ at m/z 230.1) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized to improve yield and scalability?
Advanced strategies include:
- Biocatalytic cascades : Coupling ammonia lyases with cofactor regeneration systems to enhance turnover .
- Dynamic kinetic resolution : Using transition-metal catalysts (e.g., Ru-BINAP complexes) to racemize undesired enantiomers during synthesis .
- Microfluidic reactors : To control reaction parameters (temperature, residence time) and minimize side products .
Q. What mechanistic insights explain its potential neuroprotective or anticonvulsant activity?
The compound may modulate GABA receptors or inhibit glutamate decarboxylase. Computational docking studies suggest the thiophene ring interacts with hydrophobic receptor pockets, while the amino acid moiety mimics GABA’s binding mode. In vitro assays (e.g., patch-clamp electrophysiology) are recommended to validate target engagement .
Q. How do structural modifications (e.g., halogenation of the thiophene ring) affect bioactivity?
Substituting thiophene with electron-withdrawing groups (e.g., Cl, F) alters electronic properties, enhancing binding affinity to enzymes like DOPA decarboxylase. Comparative studies using analogs (e.g., 3-amino-3-(5-chlorothiophen-2-yl)propanoic acid) reveal structure-activity relationships (SAR) via IC measurements and X-ray crystallography .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in IC values across studies may arise from differences in assay conditions (e.g., pH, ion concentrations) or enantiomeric purity. Reproducibility requires:
- Standardized protocols : Predefined buffer systems and cell lines.
- Batch consistency : Rigorous QC using chiral chromatography .
Methodological Recommendations
- For enantiopurity analysis : Use Daicel Chiralpak® AD-H columns with hexane:isopropanol gradients .
- In silico modeling : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding modes .
- Synthetic troubleshooting : Monitor racemization via polarimetry during HCl salt formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
